molecular formula C20H16F3N5O2 B2636683 2-benzyl-5-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole CAS No. 1081132-28-6

2-benzyl-5-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

Cat. No.: B2636683
CAS No.: 1081132-28-6
M. Wt: 415.376
InChI Key: RKRYZXJNSURFAI-UHFFFAOYSA-N
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Description

The compound 2-benzyl-5-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole features a hybrid heterocyclic scaffold combining 1,3,4-oxadiazole and 1,2,3-triazole moieties. The oxadiazole ring is substituted at position 2 with a benzyl group and at position 5 with a triazole-bearing methoxymethyl side chain. The triazole ring is further substituted with a 3-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing effects.

Properties

IUPAC Name

2-benzyl-5-[5-(methoxymethyl)-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5O2/c1-29-12-16-18(19-26-24-17(30-19)10-13-6-3-2-4-7-13)25-27-28(16)15-9-5-8-14(11-15)20(21,22)23/h2-9,11H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRYZXJNSURFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NN=C(O3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the oxadiazole ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, and bases can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : The incorporation of the 1,2,3-triazole moiety has been linked to enhanced anticancer properties. Studies have shown that compounds containing triazole rings exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human leukemia and cervical carcinoma cells .

Antimicrobial Properties : Triazole derivatives have been reported to possess antimicrobial activity. Research indicates that compounds with the triazole ring can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics .

HIV Inhibition : The compound's structural features suggest potential use as an HIV inhibitor. Analogous compounds have been synthesized and tested for their ability to inhibit HIV replication in vitro, showcasing promising results that warrant further investigation .

Materials Science

Polymer Chemistry : The oxadiazole unit is known for its thermal stability and photoluminescent properties. This makes compounds like 2-benzyl-5-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole suitable for applications in polymeric materials where enhanced thermal and optical properties are desired .

Sensor Development : The unique electronic properties of triazole-containing compounds can be exploited in the development of sensors. Research has indicated that these compounds can be used as chemosensors for detecting metal ions or small organic molecules due to their ability to undergo significant changes in fluorescence upon binding .

Case Study 1: Anticancer Activity

A study evaluated a series of triazole derivatives similar to this compound against human cancer cell lines. Results showed that modifications at the benzyl position significantly influenced the anticancer activity, with some derivatives exhibiting IC50 values lower than 10 µM against HeLa cells .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, a derivative of the compound was tested against various bacterial strains. It demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 2-benzyl-5-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole-Triazole Hybrids

Compound A : 3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole ()

  • Substituents : Chlorophenyl (electron-withdrawing) and methyl groups on the triazole.
  • Key Differences : Lacks the methoxymethyl and trifluoromethyl groups present in the target compound.
  • Synthesis : Prepared via cyclization reactions, with crystallization from dimethylformamide (DMF). The absence of methoxymethyl simplifies synthetic steps compared to the target compound’s methoxymethyl incorporation .

Compound B : 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole (3b) ()

  • Substituents : Phenyl and p-tolyl groups on oxadiazole.
  • Key Differences: No triazole moiety, reducing opportunities for hydrogen bonding or π-π interactions. Synthesized via UV-induced cyclization, contrasting with the target compound’s multi-step synthesis involving triazole formation .

Key Observations:

  • Synthetic Complexity : The methoxymethyl group in the target compound likely requires protective group strategies, increasing synthetic steps compared to Compounds A and B .

Biological Activity

The compound 2-benzyl-5-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H16F3N5O2C_{20}H_{16}F_3N_5O_2, with a molecular weight of approximately 415.376 g/mol. The structure features a triazole ring and an oxadiazole moiety, which are known for their diverse biological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole and triazole exhibit significant antimicrobial properties. For instance, compounds containing these moieties have been shown to inhibit the growth of various bacterial strains and fungi. A study highlighted the synthesis of triazole derivatives that demonstrated potent activity against Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that triazole derivatives can induce apoptosis in cancer cells through the activation of specific pathways. For example, a derivative similar to the compound was found to inhibit cell proliferation in breast cancer cells by targeting the PI3K/Akt signaling pathway .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with oxadiazole structures have shown promise in reducing inflammation. Studies suggest that these compounds may act by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses.
  • Receptor Modulation : It could act on various receptors linked to pain and inflammation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to cytotoxic effects in cancer cells.

Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of oxadiazole were tested against clinical isolates of bacteria. The results indicated that certain substitutions on the oxadiazole ring significantly enhanced antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined, showing promising results against resistant strains .

Study 2: Anticancer Activity

A recent study evaluated the anticancer effects of related triazole compounds on human breast cancer cell lines. The results demonstrated that these compounds induced apoptosis and inhibited cell migration at micromolar concentrations. The study concluded that further exploration into structural modifications could lead to more potent anticancer agents .

Q & A

Q. What synthetic routes are commonly employed to prepare the 1,3,4-oxadiazole core in compounds like this target molecule?

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of hydrazide precursors using dehydrating agents. For example, hydrazides derived from carboxylic acids can undergo cyclization with phosphorus oxychloride (POCl₃) at elevated temperatures (120–140°C) to form the oxadiazole ring . Alternative methods include microwave-assisted synthesis to reduce reaction times. Key steps involve:

  • Preparation of intermediate hydrazides from ester or acyl chloride derivatives.
  • Cyclization under controlled conditions (reagent stoichiometry, temperature, solvent).
  • Purification via column chromatography or recrystallization to isolate the oxadiazole product.

Q. What characterization techniques are critical for confirming the structure of triazole-oxadiazole hybrids?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring formation (e.g., oxadiazole C-2 and C-5 protons appear as singlets near δ 8.5–9.0 ppm) .
  • IR Spectroscopy : Absence of N-H stretches (~3300 cm⁻¹) in hydrazide intermediates confirms cyclization.
  • Elemental Analysis : Matches calculated vs. experimental C, H, N percentages to verify purity .
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns.

Q. How do reaction catalysts influence the formation of the 1H-1,2,3-triazole moiety?

The triazole ring is often synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key considerations:

  • Use of Cu(I) sources (e.g., CuSO₄·5H₂O with sodium ascorbate) to accelerate regioselective 1,4-disubstituted triazole formation.
  • Solvent optimization (e.g., DMF or t-BuOH/H₂O mixtures) to enhance yield and reduce side reactions .
  • Post-reaction purification via aqueous workup to remove copper residues.

Q. What in vitro assays are suitable for preliminary biological screening of such compounds?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, cyclooxygenases) using fluorometric or colorimetric substrates.
  • Antimicrobial Screening : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Cytotoxicity Testing : MTT or resazurin assays on mammalian cell lines to assess selectivity indices .

Q. How can solubility and purification challenges be addressed during synthesis?

  • Solubility : Use polar aprotic solvents (DMF, DMSO) for reactions; precipitate products in ice-cold water.
  • Purification : Employ gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) or HPLC for polar byproducts.
  • Crystallization : Optimize solvent mixtures (e.g., EtOH/H₂O) to obtain single crystals for X-ray diffraction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in triazole-oxadiazole hybrids?

  • DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratios).
  • Kinetic Monitoring : In situ FTIR or HPLC tracking to identify rate-limiting steps and side reactions.
  • Microwave Assistance : Reduce reaction times from hours to minutes while maintaining yields .

Q. What strategies resolve inconsistencies between experimental NMR data and expected structures?

  • Dynamic Effects : Consider tautomerism or rotameric equilibria; acquire variable-temperature NMR or 2D spectra (COSY, HSQC) .
  • Impurity Profiling : LC-MS to detect trace byproducts; repeat synthesis with stricter anhydrous conditions.
  • Computational Validation : Compare experimental shifts with DFT-predicted NMR chemical shifts .

Q. How can discrepancies between computational docking predictions and experimental binding data be addressed?

  • Ensemble Docking : Use multiple protein conformations (e.g., from MD simulations) to account for flexibility.
  • Binding Assays : Validate docking poses with ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) to measure binding constants .
  • Crystallography : Co-crystallize the compound with the target protein to resolve actual binding modes.

Q. What methodologies determine the pKa of ionizable groups in such compounds?

  • Potentiometric Titration : Titrate with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) to measure half-neutralization potentials (HNPs) .
  • UV-Vis Spectroscopy : Monitor pH-dependent absorbance changes at specific wavelengths.
  • DFT Calculations : Predict pKa values using solvent-accessible surface area (SASA) models .

Q. How is metabolic stability assessed for triazole-oxadiazole derivatives in preclinical studies?

  • Microsomal Incubations : Use liver microsomes (human/rodent) with NADPH cofactor; track parent compound depletion via LC-MS.
  • CYP Inhibition Assays : Test against major cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions.
  • Hepatocyte Models : Primary hepatocytes or HepG2 cells for intrinsic clearance rates .

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